Ethyl 2-(pyrazin-2-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(pyrazin-2-yl)acetate is an organic compound with the molecular formula C8H10N2O2. It is a yellow to brown liquid at room temperature and is known for its applications in various fields, including chemistry, biology, and industry . The compound contains a pyrazine ring, which is a nitrogen-containing heterocycle, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(pyrazin-2-yl)acetate can be synthesized through various methods. One common approach involves the reaction of pyrazine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions to yield the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(pyrazin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazine-2-carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Pyrazine-2-carboxylic acid.
Reduction: Ethyl 2-(pyrazin-2-yl)ethanol.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-(pyrazin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of ethyl 2-(pyrazin-2-yl)acetate involves its interaction with specific molecular targets. The pyrazine ring can engage in π-π stacking interactions and hydrogen bonding with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-pyridylacetate: Similar in structure but contains a pyridine ring instead of a pyrazine ring.
Ethyl 2-(pyrimidin-2-yl)acetate: Contains a pyrimidine ring, another nitrogen-containing heterocycle.
Uniqueness
Ethyl 2-(pyrazin-2-yl)acetate is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in medicinal chemistry and a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 2-pyrazin-2-ylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-8(11)5-7-6-9-3-4-10-7/h3-4,6H,2,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHSECDFTBXQLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=CN=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70613383 |
Source
|
Record name | Ethyl (pyrazin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70613383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060815-23-7 |
Source
|
Record name | Ethyl (pyrazin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70613383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.